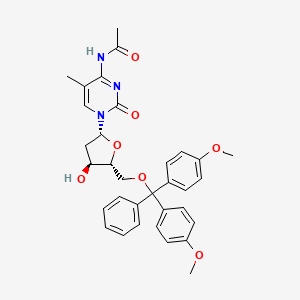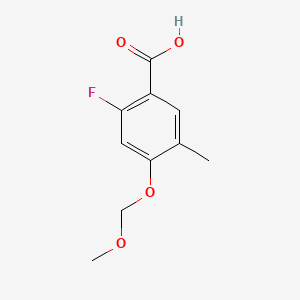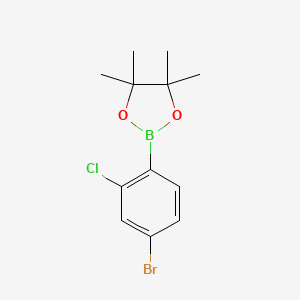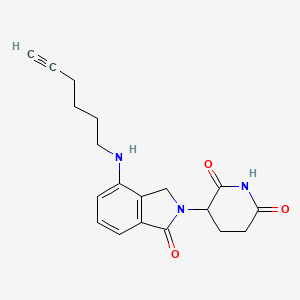
Lenalidomide-C4-alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide-C4-alkyne is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is an analog of thalidomide and is used primarily in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of the C4-alkyne group to lenalidomide enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-C4-alkyne typically involves the following steps:
Alkyne Addition: The final step involves the addition of the C4-alkyne group, which can be achieved through a palladium-catalyzed coupling reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反応の分析
Types of Reactions: Lenalidomide-C4-alkyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the alkyne group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium acetylide in the presence of a suitable solvent like tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alkanes .
科学的研究の応用
Lenalidomide-C4-alkyne has a wide range of applications in scientific research:
作用機序
Lenalidomide-C4-alkyne exerts its effects through multiple mechanisms:
Protein Degradation: It binds to cereblon, a substrate receptor for the CRL4 E3 ubiquitin ligase, leading to the ubiquitination and degradation of target proteins.
Immunomodulation: The compound enhances the release of cytokines like interleukin-2 and interferon-gamma, boosting the immune response.
Anti-angiogenesis: It inhibits the formation of new blood vessels, which is crucial for tumor growth.
類似化合物との比較
Lenalidomide-C4-alkyne is unique compared to other similar compounds due to its enhanced chemical properties and broader range of applications. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory effects but with significant teratogenicity.
Pomalidomide: Another analog with similar therapeutic effects but different pharmacokinetic properties.
Lenalidomide: The base compound without the C4-alkyne modification, widely used in clinical settings.
特性
分子式 |
C19H21N3O3 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
3-[7-(hex-5-ynylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H21N3O3/c1-2-3-4-5-11-20-15-8-6-7-13-14(15)12-22(19(13)25)16-9-10-17(23)21-18(16)24/h1,6-8,16,20H,3-5,9-12H2,(H,21,23,24) |
InChIキー |
BBVGGMXZTWKTNC-UHFFFAOYSA-N |
正規SMILES |
C#CCCCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


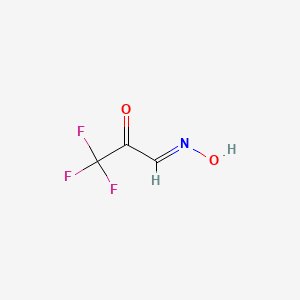
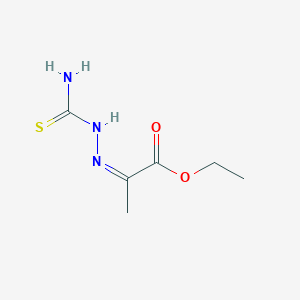
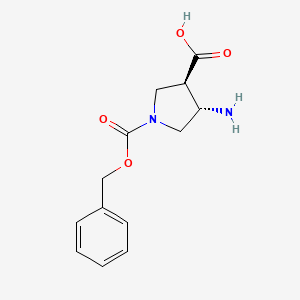

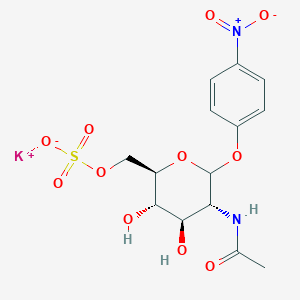
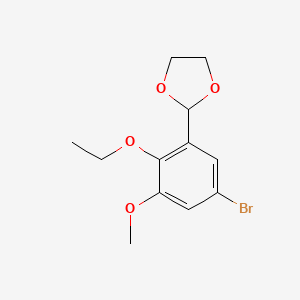

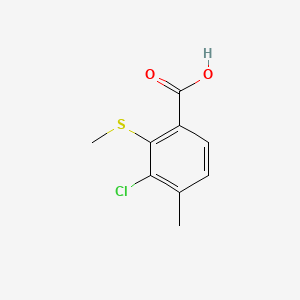
![Naphtho[2,3-d]-1,3,2-dioxaborole](/img/structure/B14759245.png)
![5H-5,8-Methanobenzo[7]annulene](/img/structure/B14759261.png)
